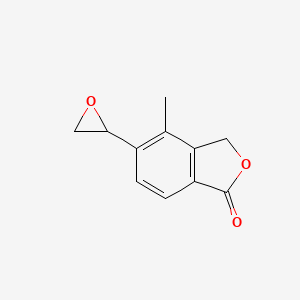

4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Description

Propriétés

IUPAC Name |

4-methyl-5-(oxiran-2-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLAZVRXBCSLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)C3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241583 | |

| Record name | 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255206-68-8 | |

| Record name | 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a compound of increasing interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an isobenzofuran core with an epoxide group. Its molecular formula is , and it possesses specific stereochemical configurations that may influence its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Ion Channels : The compound acts as an inhibitor of the renal outer medullary potassium (ROMK) channel, which is crucial for potassium homeostasis and blood pressure regulation. This inhibition can lead to diuretic effects, making it a candidate for treating conditions like hypertension .

- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties. It has been found to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10–33 | Tubulin destabilization |

| MDA-MB-231 (Triple-Negative Breast) | 23–33 | Cell cycle arrest in G2/M phase |

| Other Cancer Lines | Varies | Induction of apoptosis |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Hypertension Management : In animal models, the administration of this compound resulted in significant reductions in blood pressure due to its diuretic effects mediated through ROMK channel inhibition. This suggests its potential utility in managing hypertension and related cardiovascular conditions .

- Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis. Flow cytometry analyses confirmed these results, indicating that the compound effectively disrupts microtubule dynamics, which is critical for cancer cell division .

Applications De Recherche Scientifique

4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, also known as a derivative of isobenzofuran, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, particularly focusing on its roles in medicinal chemistry, material science, and organic synthesis.

Structural Characteristics

The compound features a fused bicyclic structure that includes an epoxide group, which contributes to its reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry examined a series of isobenzofuran derivatives, revealing that modifications to the epoxide group significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to inhibit tubulin polymerization was highlighted as a mechanism of action.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. The epoxide functionality is known to react with nucleophiles, which can lead to the disruption of microbial cell membranes.

- Case Study : A publication in Phytochemistry reported on the antibacterial activity of several isobenzofuran derivatives, including this compound. The study demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents.

Polymer Chemistry

In material science, the unique reactivity of the epoxide group makes this compound a candidate for use in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Research Findings : A study documented in Polymer Science explored the use of epoxide-containing compounds in the formation of cross-linked networks. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Coatings and Adhesives

The compound's reactivity allows it to be utilized in formulating coatings and adhesives that require rapid curing times and strong adhesion properties.

- Case Study : Research presented at a materials science conference highlighted the development of epoxy-based coatings incorporating this compound. The coatings demonstrated excellent resistance to solvents and mechanical wear.

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its ability to undergo ring-opening reactions makes it valuable for generating diverse chemical entities.

- Research Findings : A comprehensive review in Synthesis outlined various synthetic routes involving this compound, emphasizing its role as a versatile building block for synthesizing more complex molecules.

Functionalization Reactions

The epoxide group allows for functionalization reactions that can introduce various substituents, thus expanding the chemical library accessible to researchers.

- Case Study : An investigation published in Organic Letters described the regioselective functionalization of the epoxide moiety, leading to novel derivatives with enhanced biological activity.

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening of the Oxirane Group

The oxirane ring undergoes nucleophilic attack due to its inherent ring strain and electrophilic character. Common nucleophiles include amines, alcohols, and thiols, leading to regioselective ring-opening products.

Key Insight : Regioselectivity is influenced by steric factors, with nucleophiles preferentially attacking the less hindered epoxide carbon.

Acid- or Base-Catalyzed Epoxide Hydrolysis

The oxirane ring undergoes hydrolysis in aqueous acidic or basic conditions to yield vicinal diols.

Application : Hydrolysis products serve as intermediates for further functionalization, such as oxidation to ketones or protection as acetals.

Cycloaddition Reactions

The isobenzofuranone’s conjugated system participates in [4+2] cycloadditions, while the oxirane can engage in epoxide-specific cyclizations.

Note : The furan oxygen’s lone pairs enhance electron density, accelerating Diels-Alder kinetics.

Oxidation and Reduction Pathways

Controlled redox reactions modify functional groups while preserving the core structure.

Caution : Strong oxidizing agents may degrade the furan ring, necessitating mild conditions.

Tautomerization and Rearomatization

The isobenzofuranone system exhibits keto-enol tautomerism, influencing reactivity under acidic or basic conditions:

-

Acidic conditions : Stabilize the keto form, enhancing electrophilicity at the carbonyl.

-

Basic conditions : Favor enolate formation, enabling alkylation or Michael additions .

Stability and Degradation

Comparaison Avec Des Composés Similaires

Substitution at C-3 Position

C-3 functionalization is a common strategy to modulate bioactivity in phthalides:

- 3-(2-Hydroxy-4-methyl-6-oxocyclohex-1-enyl)isobenzofuran-1(3H)-one (Compound 12) exhibited 68% yield in synthesis and demonstrated antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cell lines, with some derivatives surpassing etoposide in potency .

- (Z)-3-Benzylideneisobenzofuran-1(3H)-ones (e.g., 28f and 28k) showed 10- and 8-fold higher antioxidant activity than ascorbic acid, respectively, and up to 6-fold stronger antiplatelet effects compared to aspirin .

Structural Impact : C-3 substitutions often enhance electron delocalization, improving radical scavenging (antioxidant activity) or enabling π-π stacking with biological targets.

Substitution at C-4 and C-5 Positions

Functional Group Variations

- 3-(Methoxycarbonylmethylene)isobenzofuran-1-imines (Compounds 1 and 2) : These herbicides disrupted root morphology in Arabidopsis thaliana, with compound 1 showing stronger root inhibition (ED₅₀ = 2.3 µM) than compound 2 .

- Phthalaldehydic Acid (Compound 1) and 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one (Compound 7) : Acted as tyrosinase inhibitors , with IC₅₀ values in the low micromolar range .

Key Difference : The epoxide in the target compound contrasts with imine or carbonyl groups in herbicidal or enzymatic inhibitors, suggesting divergent mechanisms of action.

Activity Data Table

Critical Analysis of Structural-Activity Relationships

- Epoxide vs. Lactone Stability : Replacement of the lactone with an isoindolin-1-one (amide) reduced activity (IC₅₀ from 0.78 µM to 2.55 µM), highlighting the lactone’s importance .

- Position-Specific Effects : C-3 substitutions favor antioxidant/antiplatelet activities, while C-5 modifications (e.g., epoxide) may target enzymes via electrophilic interactions.

- Contradictions : While C-3 benzylidene derivatives excel in antioxidant roles, C-5 epoxides’ biological roles remain underexplored in the provided evidence.

Q & A

Basic: What are effective synthetic routes for 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one and its structural analogs?

Methodological Answer:

The compound can be synthesized via solvent-free condensation reactions between phthalaldehyde and ketones, as demonstrated for similar isobenzofuran-1(3H)-ones (e.g., 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one) . Palladium-catalyzed methods, such as those used in synthesizing 5-methoxyisobenzofuran-1(3H)-one, are also viable. These involve refluxing palladium(II) acetate with dibromomethane and aromatic acids, followed by purification via silica gel chromatography .

Basic: How is X-ray crystallography applied to determine the structural conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the Cambridge Crystallographic Data Centre (CCDC) provides protocols for depositing crystallographic data (e.g., CCDC 1505246 for a related compound) . SHELX software (e.g., SHELXL for refinement) is widely used to resolve planar molecular conformations and hydrogen-bonding networks, with mean deviations as low as 0.010 Å . Hirshfeld surface analysis and 2D fingerprint plots further quantify intermolecular interactions .

Advanced: How can researchers resolve discrepancies in reported biological activities of isobenzofuran-1(3H)-one derivatives?

Methodological Answer:

Contradictions (e.g., HIV inhibition vs. phytotoxicity) often arise from substituent effects or assay conditions. To validate findings:

- Perform dose-response assays (e.g., EC₅₀ values for anti-HIV activity ).

- Use standardized cytotoxicity screens (e.g., MTT assays on human cell lines ).

- Compare molecular descriptors (e.g., logP, polar surface area) to correlate substituents (e.g., chloro groups at specific positions enhance HIV inhibition ).

Advanced: What computational methods predict intermolecular interactions and crystal packing?

Methodological Answer:

Energy framework analysis and electrostatic potential (ESP) mapping quantify interaction energies (e.g., C–H⋯O hydrogen bonds in 5-methoxy derivatives ). Density Functional Theory (DFT) optimizes molecular geometries, while Molecular Dynamics (MD) simulations model solvent effects. These methods align with experimental data from Hirshfeld surfaces .

Advanced: How do substituent positions influence pharmacological activity in isobenzofuran-1(3H)-one derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Anti-HIV Activity : Chloro substituents at the 3-position (e.g., compound 13a) yield EC₅₀ values of 0.45 μM due to enhanced binding to reverse transcriptase .

- Phytotoxicity : Hydroxyl groups at the 5-position disrupt photosynthetic electron transport, as shown in hydroxylated derivatives .

- Antioxidant Activity : Methoxy groups increase lipophilicity, improving membrane penetration in ORAC assays .

Advanced: What challenges arise in crystallographic refinement of planar isobenzofuran-1(3H)-one derivatives?

Methodological Answer:

Planar molecules (mean deviation: 0.010 Å ) complicate hydrogen atom positioning. Strategies include:

- Using SHELXL’s restraints for anisotropic displacement parameters .

- Validating hydrogen bonds via difference Fourier maps.

- Applying twin refinement protocols for high-symmetry space groups .

Basic: How is the antioxidant capacity of this compound assessed experimentally?

Methodological Answer:

The Oxygen Radical Absorbance Capacity (ORAC) assay with fluorescein as a probe is preferred. It quantifies peroxyl radical scavenging via fluorescence decay kinetics, validated against Trolox equivalents . LC/MS identifies oxidized products to confirm reaction mechanisms (e.g., hydrogen atom transfer).

Advanced: What hybrid methodologies integrate synthetic and computational approaches for derivative optimization?

Methodological Answer:

- Synthesis : Combinatorial libraries of halolactones are generated via Pd-catalyzed cross-coupling .

- Computational Screening : Virtual screening (e.g., molecular docking with HIV reverse transcriptase) prioritizes high-affinity candidates.

- Validation : Synchrotron-based SCXRD refines binding poses, while QM/MM simulations model transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.